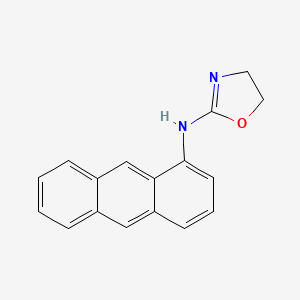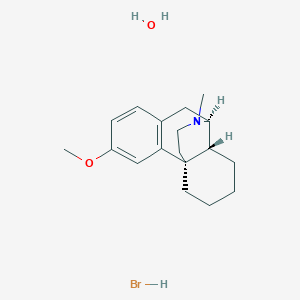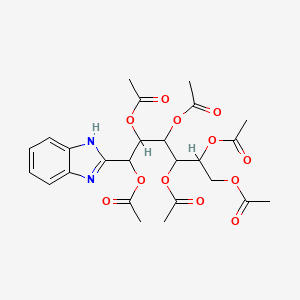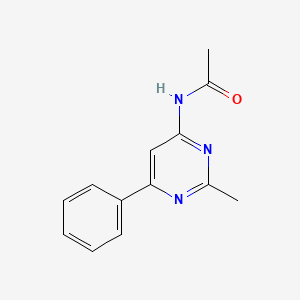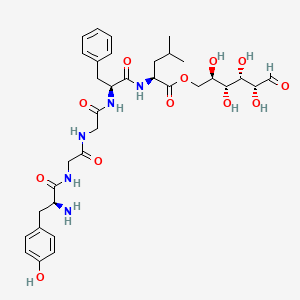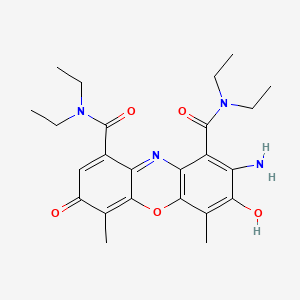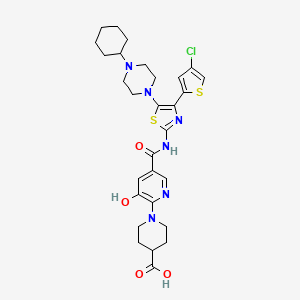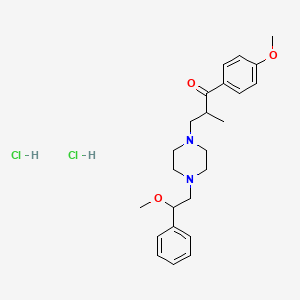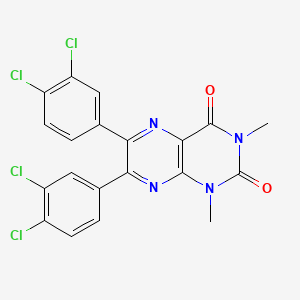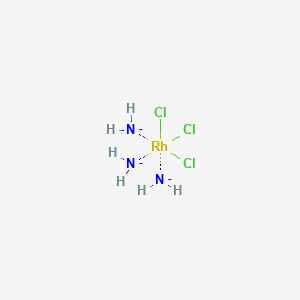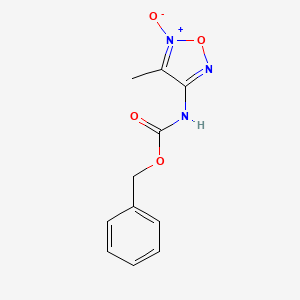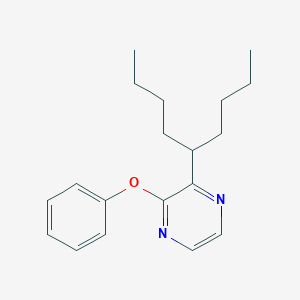
2-(Nonan-5-yl)-3-phenoxypyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9-hydroxyellipticine involves several steps, starting from commercially available precursors. The key steps include:
Formation of the Ellipticine Core: This is typically achieved through a series of cyclization reactions.
Introduction of the Hydroxy Group: This step involves selective hydroxylation at the 9-position of the ellipticine core.
Methylation: The final step is the methylation at the 2-position.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of 2-Methyl-9-hydroxyellipticine follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction conditions.
化学反応の分析
Types of Reactions
2-Methyl-9-hydroxyellipticine undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Various substituents can be introduced at different positions on the ellipticine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents are used under controlled conditions to introduce various substituents.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted ellipticines, each with unique biological activities.
科学的研究の応用
2-Methyl-9-hydroxyellipticine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study DNA-binding properties and the inhibition of topoisomerase I.
Biology: The compound is used to investigate the mechanisms of DNA damage and repair.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The primary mechanism of action of 2-Methyl-9-hydroxyellipticine involves its ability to intercalate into DNA and inhibit topoisomerase I. This enzyme is essential for DNA replication and transcription. By inhibiting topoisomerase I, the compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and repair mechanisms.
類似化合物との比較
Similar Compounds
Ellipticine: The parent compound with similar DNA-binding properties but different pharmacokinetics.
9-Hydroxyellipticine: Lacks the methyl group at the 2-position, leading to different biological activity.
2-Methyl-ellipticine: Lacks the hydroxy group at the 9-position, affecting its DNA-binding affinity.
Uniqueness
2-Methyl-9-hydroxyellipticine is unique due to the presence of both the methyl group at the 2-position and the hydroxy group at the 9-position. This combination enhances its DNA-binding affinity and topoisomerase I inhibition, making it a potent antitumor agent compared to its analogs.
特性
CAS番号 |
5008-87-7 |
|---|---|
分子式 |
C19H26N2O |
分子量 |
298.4 g/mol |
IUPAC名 |
2-nonan-5-yl-3-phenoxypyrazine |
InChI |
InChI=1S/C19H26N2O/c1-3-5-10-16(11-6-4-2)18-19(21-15-14-20-18)22-17-12-8-7-9-13-17/h7-9,12-16H,3-6,10-11H2,1-2H3 |
InChIキー |
REXJSXHTXGTZTJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CCCC)C1=NC=CN=C1OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


